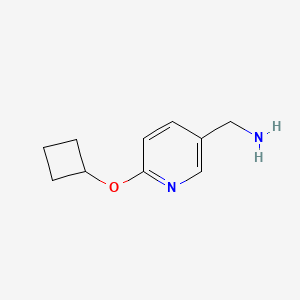

(6-Cyclobutoxypyridin-3-yl)methanamine

Description

(6-Cyclobutoxypyridin-3-yl)methanamine (CAS: 1247205-52-2) is a pyridine-derived compound featuring a cyclobutoxy substituent at the 6-position and a methanamine group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. The cyclobutoxy group introduces a four-membered cyclic ether moiety, which may enhance lipophilicity and steric bulk compared to smaller substituents like methoxy or cyclopropoxy groups.

Properties

IUPAC Name |

(6-cyclobutyloxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZQLYGVCPRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734340 | |

| Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247205-52-2 | |

| Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclobutoxypyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyclobutanol in the presence of a base to form the cyclobutoxypyridine intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclobutoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(6-Cyclobutoxypyridin-3-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

While the provided evidence lacks direct pharmacological data, structural analysis suggests:

- Structure-Activity Relationships (SAR) : Subtle changes in substituents could significantly alter target affinity. For example, cyclobutoxy’s balance of bulk and flexibility may optimize receptor fit compared to smaller or bulkier groups .

Biological Activity

(6-Cyclobutoxypyridin-3-yl)methanamine is a heterocyclic compound characterized by its unique cyclobutoxy substitution on a pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of (6-Cyclobutoxypyridin-3-yl)methanamine, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula for (6-Cyclobutoxypyridin-3-yl)methanamine is C10H14N2O, with a molecular weight of approximately 178.24 g/mol. The compound features a cyclobutoxy group at the 6-position of the pyridine ring and a methanamine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.24 g/mol |

| CAS Number | 1247205-52-2 |

Mechanisms of Biological Activity

The biological activity of (6-Cyclobutoxypyridin-3-yl)methanamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition:

The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby disrupting their catalytic functions. This mechanism is crucial in developing therapeutic agents targeting diseases driven by enzyme activity.

2. Receptor Modulation:

(6-Cyclobutoxypyridin-3-yl)methanamine has been shown to interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to (6-Cyclobutoxypyridin-3-yl)methanamine exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of (6-Cyclobutoxypyridin-3-yl)methanamine against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 64 |

The results indicated that (6-Cyclobutoxypyridin-3-yl)methanamine exhibits moderate to strong antibacterial activity, particularly against Gram-negative bacteria.

Study 2: Anticancer Activity

In another study focusing on anticancer properties, (6-Cyclobutoxypyridin-3-yl)methanamine was tested on human cancer cell lines. The IC50 values were calculated to assess its antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

These findings suggest that the compound may be effective in inhibiting cancer cell growth, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of (6-Cyclobutoxypyridin-3-yl)methanamine, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| (6-Cyclobutoxypyrimidin-4-yl)methanamine | 1439900-22-7 | 0.84 | Antimicrobial and anticancer |

| (6-Methoxypyridin-3-yl)methanamine | 262295-96-5 | 0.98 | Moderate antibacterial activity |

| N-Methyl-(pyridin-3-yl)methanamine | 20173-04-0 | 0.79 | Limited biological data |

The comparative analysis reveals that while many similar compounds exhibit beneficial biological activities, the specific cyclobutoxy substitution in (6-Cyclobutoxypyridin-3-yl)methanamine contributes to its unique efficacy profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.